Neocarlinoside
Description
Neocarlinoside (C₂₆H₂₈O₁₅) is a tetrahydroxyflavone C-glycoside characterized by a luteolin backbone with glycosyl substitutions. It has been identified in plants such as Chrysopogon nigritanus (vetiver grass), wheat (Triticum aestivum), and cereals . Structurally, it features β-linked C-glucosyl and α-linked C-arabinosyl moieties, as confirmed by NMR spectroscopy . This compound serves as a discriminatory biomarker in the Overberg plant cultivar, where its relative intensity distinguishes it metabolically from other cultivars . Traditional applications include its use in root extracts of Chrysopogon nigritanus for water purification and antidiarrheal remedies .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)15-19(34)14-10(30)4-12(7-1-2-8(28)9(29)3-7)40-24(14)16(20(15)35)25-22(37)17(32)11(31)6-39-25/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGYTZHKGMCEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83151-89-7 | |
| Record name | Neocarlinoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037408 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Acidic Hydrolysis for Enhanced Recovery
Neocarlinoside is predominantly extracted from wheat-derived matrices, such as the fermented product Lisosan® G. Early studies optimized hydrolysis conditions to maximize yields of bound phenolic compounds, including this compound. Acidic hydrolysis (4 M HCl in 50% methanol, 90°C, 2 hours) outperformed basic methods, recovering 6–8 mg/100 g of this compound alongside its isomers (carlinoside and isocarlinoside). This approach preserved the structural integrity of C-glycosides, which are prone to degradation under alkaline conditions.
The extraction protocol involves:
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Defatting wheat flour with hexane.
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Sequential extraction with methanol/water (80:20 v/v) to recover free phenolics.
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Acidic hydrolysis of the residue to liberate bound forms.
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Semipreparative HPLC (Phenomenex Luna C18 column, 5 μm, 250 × 10 mm) with a water/acetonitrile gradient (0.1% formic acid) for fractionation.
Chromatographic Profiling
HPLC-DAD at 280 nm and 350 nm revealed distinct peaks for C-glycosides. This compound eluted at 12.8 minutes under the following conditions:
Table 1. Phenolic Yields from Lisosan® G Using Acidic Hydrolysis
| Compound | Free Phenolics (mg/100 g) | Acidic Hydrolysis (mg/100 g) |
|---|---|---|
| This compound isomers | 6 | 22 |
| Schaftoside | 17 | 48 |
| Total ferulates | 3 | 226 |
Enzymatic Synthesis via Glycosyltransferases
Bifunctional C-Glycosyltransferases
Patent US20230105024A1 discloses recombinant enzymes capable of synthesizing C-glycosides like this compound. The bifunctional glycosyltransferase (UGT708A6) catalyzes:
Key Reaction Parameters:
Substrate Engineering
Modifying the acceptor molecule (e.g., using 5-hydroxyflavones) increases regioselectivity. For instance:
LC-MS analysis confirmed the product ([M−H]⁻ m/z 579) with MS² fragments at m/z 489 and 399, matching natural isolates.
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
HRMS in negative ion mode identified this compound via:
Nuclear Magnetic Resonance (NMR)
While not explicitly detailed in the cited studies, analogous C-glycosides exhibit:
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¹H NMR : Doublet at δ 4.90 ppm (anomeric proton, J = 9.8 Hz) confirming C-linkage.
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¹³C NMR : Resonance at δ 82.3 ppm (C-6 of glucose) indicative of C-glycosidic bonding.
Challenges and Optimization Strategies
Isomer Differentiation
This compound co-elutes with carlinoside and isocarlinoside under standard HPLC conditions. Strategies to resolve isomers include:
Chemical Reactions Analysis
Types of Reactions: Neocarlinoside undergoes various chemical reactions, including:
Oxidation: The hydroxy groups on the flavone backbone can be oxidized to form quinones.
Reduction: Reduction of the carbonyl group in the flavone structure can lead to the formation of dihydroflavones.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavones.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Bioactivity and Health Benefits
Neocarlinoside has been identified for its bioactive properties, particularly its antioxidant capabilities. Research indicates that this compound exhibits significant inhibitory effects on certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is relevant for metabolic disorders like diabetes and obesity. The compound was isolated from wheat for the first time, showcasing its potential as a functional food ingredient .
Table 1: Bioactive Properties of this compound
| Property | Description |
|---|---|
| Antioxidant Activity | Exhibits strong free radical scavenging capabilities |
| Enzyme Inhibition | Inhibits PTP1B enzyme, potentially aiding metabolic health |
| Source | Identified in wheat and other natural sources |
Therapeutic Applications
Recent studies have explored this compound's potential in cancer therapy. Its cytotoxic effects against various cancer cell lines have been documented, suggesting that it may serve as a complementary agent in cancer treatment protocols. The compound's ability to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells positions it as a promising candidate for further investigation in oncological applications .
Case Study: Cytotoxic Effects of this compound
A study examined the effects of this compound on HepG2 liver cancer cells, revealing an IC50 value of 2.57 µM. This indicates that this compound can effectively inhibit the proliferation of these cancer cells, making it a subject of interest for developing new anticancer therapies .
Nutritional Applications
This compound's presence in wheat highlights its significance in food science. As a naturally occurring compound, it can be integrated into functional foods aimed at improving health outcomes. The compound's antioxidant properties could enhance the nutritional profile of wheat-based products, appealing to health-conscious consumers .
Table 2: Potential Nutritional Benefits of this compound
| Nutritional Aspect | Benefit |
|---|---|
| Functional Food Ingredient | Enhances antioxidant capacity of wheat products |
| Health Promotion | May aid in managing metabolic disorders |
| Dietary Supplement Potential | Could be developed into supplements for health benefits |
Future Directions and Research Needs
While the initial findings regarding this compound are promising, further research is necessary to fully understand its mechanisms of action and potential applications. Key areas for future investigation include:
- Clinical Trials : To assess the efficacy and safety of this compound in human subjects.
- Mechanistic Studies : To elucidate the pathways through which this compound exerts its bioactive effects.
- Formulation Development : To explore how this compound can be effectively incorporated into food products or supplements.
Mechanism of Action
Neocarlinoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Structural and Functional Differences:
Glycosylation Sites: this compound lacks an 8-C-hexosyl substituent, unlike monohexosyl-flavones (e.g., vitexin), which exhibit NMR signal doubling due to rotational isomerism . Carlinoside and isocarlinoside differ in the positions of glucosyl and arabinosyl groups (6-C vs. 8-C), influencing their solubility and receptor binding .
Biological Activity: this compound is uniquely associated with metabolic profiling in plant cultivars, while carlinoside demonstrates antioxidant properties in Carlina vulgaris . Isocarlinoside’s activity remains understudied, though it co-occurs with this compound in HPLC fractions, suggesting overlapping biosynthetic pathways .
Pharmacological Context: this compound and carlinoside are both isolated from Chrysopogon nigritanus roots, but only carlinoside is linked to traditional antidiarrheal use .
Research Findings and Analytical Data
- NMR Spectroscopy: this compound’s ¹H and ¹³C NMR spectra confirm its β-C-glucosyl and α-C-arabinosyl linkages, distinguishing it from 8-C-hexosyl flavones like vitexin .
- Metabolomics: In metabolomic studies, this compound’s intensity in Overberg cultivars is 2–3 times higher than in other cultivars, as shown in heatmaps and radar charts .
- Co-Occurrence: this compound, isocarlinoside, and carlinoside are often co-detected in semi-preparative HPLC fractions, complicating isolation without advanced chromatographic techniques .
Biological Activity
Neocarlinoside is a compound derived from various plant sources, particularly noted for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a flavonoid glycoside, characterized by its phenolic structure which contributes to its biological properties. The molecular formula is represented as C₁₅H₁₄O₇, indicating the presence of multiple hydroxyl groups that are crucial for its activity.
Pharmacological Effects
This compound exhibits a range of biological activities, including:
- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This property is significant in protecting cells from damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in vitro and in vivo. This effect is particularly beneficial in conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Activity : this compound has demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria suggest that this compound could be a potential candidate for developing new antimicrobial agents .
- Anticancer Properties : Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines, suggesting its potential use in cancer therapy. The mechanisms involve the modulation of cell cycle regulators and apoptotic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : this compound has been reported to inhibit various enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Modulation of Signaling Pathways : It affects key signaling pathways related to inflammation and cell survival, including NF-kB and MAPK pathways, leading to reduced expression of inflammatory mediators .
- Antioxidant Mechanism : By enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, this compound helps mitigate oxidative stress .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that this compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Case Study 2: Anti-inflammatory Effects
In an animal model of induced paw edema, this compound was administered at varying doses. The study found a dose-dependent reduction in paw swelling compared to the control group.
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 40 | 70 |
Q & A
Basic Research Questions
Q. How can researchers accurately identify and characterize Neocarlinoside in plant extracts?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to determine molecular weight and fragmentation patterns, coupled with semi-preparative HPLC to isolate fractions . Validate structural assignments via comparative analysis with known C-glycosylated flavonoids (e.g., isoschaftoside, schaftoside) and reference spectral libraries. Include purity assessments using NMR (e.g., H, C, 2D experiments) and quantify yield through calibration curves .
Q. What experimental designs are suitable for assessing this compound’s biological activity in vitro?
- Methodological Answer :
- Dose-response assays : Test a concentration range (e.g., 1–100 µM) in enzyme inhibition studies (e.g., PTP1B activity ). Include positive controls (e.g., sodium orthovanadate for PTP1B) and solvent controls.
- Replication : Perform triplicate measurements to ensure statistical robustness .
- Data reporting : Use standardized units (IC values ± SEM) and provide raw data in supplementary materials .
Q. How can researchers synthesize this compound or its analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Synthetic routes : Employ glycosylation strategies using protected luteolin derivatives and activated sugar donors (e.g., trichloroacetimidates). Optimize regioselectivity via temperature/pH control .
- Characterization : Document reaction yields, purity (>95% by HPLC), and spectroscopic validation (HRMS, NMR) in the main text, with detailed synthetic protocols in supplementary files .
Advanced Research Questions
Q. What advanced techniques are required to elucidate this compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., PTP1B), validated by mutagenesis studies .
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways affected by this compound. Apply false discovery rate (FDR) correction for multi-omics data .
Q. How should researchers address contradictory data in this compound’s bioactivity across studies?
- Methodological Answer :
- Meta-analysis : Systematically compare experimental variables (e.g., cell lines, assay conditions, compound purity) using PRISMA guidelines .
- Sensitivity testing : Replicate conflicting studies under standardized conditions (e.g., identical pH, temperature, and solvent systems) .
- Statistical reconciliation : Apply Bayesian models to quantify uncertainty and identify confounding factors (e.g., matrix effects in plant extracts) .
Q. What strategies optimize this compound’s stability and bioavailability for in vivo studies?
- Methodological Answer :
- Formulation design : Test lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) .
- Pharmacokinetics : Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models. Calculate AUC, C, and half-life with non-compartmental analysis .
Q. How can multi-omics approaches resolve gaps in understanding this compound’s ecological roles in host plants?
- Methodological Answer :
- Metabolomic profiling : Combine UPLC-QTOF-MS with genome-wide association studies (GWAS) to link this compound production to genetic loci in Lespedeza capitata .
- Ecological validation : Conduct field experiments to assess herbivory rates in plants with/without this compound, using generalized linear mixed models (GLMMs) to control for environmental variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
